

Spinorhamnoside: A Promising Prenylated Flavonoid for Research and Drug Discovery

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Compound of Interest		
Compound Name:	Spinorhamnoside	
Cat. No.:	B15595475	Get Quote

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spinorhamnoside is a novel, naturally derived prenylated flavonoid glycoside. Its chemical structure, featuring a kaempferol backbone with a rhamnose sugar moiety and a prenyl group, suggests a strong potential for significant biological activity. While direct experimental data on **Spinorhamnoside** is not yet available in published literature, its structural similarity to other well-researched prenylated flavonoids and kaempferol glycosides allows for the formulation of robust hypotheses regarding its utility as a research tool. This document provides a comprehensive guide for the initial investigation of **Spinorhamnoside**, detailing protocols for assessing its potential anticancer, anti-inflammatory, and antioxidant activities.

Prenylated flavonoids are known to exhibit enhanced biological effects compared to their non-prenylated counterparts, often due to improved cellular uptake and interaction with biological membranes.[1][2] Kaempferol and its glycosides have a long-standing history of investigation, demonstrating a range of activities including the induction of apoptosis in cancer cells and the modulation of inflammatory pathways.[3][4][5] Notably, kaempferol-3-O-rhamnoside has been shown to inhibit the proliferation of breast cancer cells and trigger apoptosis through the activation of the caspase signaling pathway.[5]



This application note outlines detailed experimental protocols to explore analogous activities for **Spinorhamnoside**, providing a framework for its development as a valuable research tool in oncology, inflammation, and oxidative stress studies.

Hypothesized Biological Activities

Based on its chemical structure, **Spinorhamnoside** is hypothesized to possess the following activities:

- Anticancer Activity: Potential to inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Activity: Possible modulation of inflammatory signaling pathways.
- Antioxidant Activity: Capacity to scavenge free radicals and protect against oxidative stress.

Quantitative Data Summary (Hypothetical)

The following table is a template for summarizing quantitative data that may be obtained from the described experimental protocols. For illustrative purposes, it includes example data based on findings for structurally related compounds, such as kaempferol-3-O-rhamnoside.



Assay	Cell Line	Parameter	Spinorhamnosi de (Predicted Value)	Reference Compound (Value)
Cytotoxicity	MCF-7	IC50 (μM)	~200-250	Kaempferol-3-O- rhamnoside (~227 μM)[5]
Apoptosis	MCF-7	% Apoptotic Cells	Concentration- dependent increase	Concentration- dependent increase
Caspase-3/7 Activity	MCF-7	Fold Increase	Concentration- dependent increase	Concentration- dependent increase
NO Inhibition	RAW 264.7	IC50 (μM)	To be determined	Quercetin (positive control)
DPPH Scavenging	Cell-free	EC50 (μM)	To be determined	Ascorbic acid (positive control)

Experimental Protocols Anticancer Activity Assessment

a) Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of **Spinorhamnoside** that inhibits cell growth by 50% (IC50).

- Materials:
 - Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
 - Complete growth medium (e.g., DMEM with 10% FBS)
 - Spinorhamnoside (stock solution in DMSO)



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader
- · Protocol:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
 - Prepare serial dilutions of **Spinorhamnoside** in complete growth medium.
 - Treat the cells with varying concentrations of Spinorhamnoside and a vehicle control (DMSO) for 24, 48, and 72 hours.
 - $\circ\,$ After the incubation period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
 - $\circ\,$ Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
- b) Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis and necrosis by **Spinorhamnoside**.

- Materials:
 - Human cancer cell lines
 - Spinorhamnoside



- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer
- Protocol:
 - Seed cells in a 6-well plate and treat with Spinorhamnoside at concentrations around the determined IC50 for 24 hours.
 - Harvest the cells by trypsinization and wash with cold PBS.
 - Resuspend the cells in 1X Binding Buffer provided in the kit.
 - Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
 - Analyze the cells by flow cytometry.
- c) Caspase Activity Assay

This protocol measures the activation of key executioner caspases in the apoptotic pathway.

- Materials:
 - Human cancer cell lines
 - Spinorhamnoside
 - Caspase-Glo® 3/7 Assay System (or similar)
 - Luminometer-compatible white-walled 96-well plates
- Protocol:
 - Seed cells in a white-walled 96-well plate.
 - Treat cells with Spinorhamnoside at various concentrations for a predetermined time (e.g., 12, 24 hours).



- Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.
- Measure the luminescence using a plate-reading luminometer.

Anti-inflammatory Activity Assessment

a) Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol assesses the ability of **Spinorhamnoside** to inhibit the production of the proinflammatory mediator nitric oxide in LPS-stimulated macrophages.

- Materials:
 - RAW 264.7 murine macrophage cell line
 - Spinorhamnoside
 - Lipopolysaccharide (LPS)
 - Griess Reagent System
 - 96-well plates
- · Protocol:
 - Seed RAW 264.7 cells in a 96-well plate.
 - Pre-treat the cells with different concentrations of Spinorhamnoside for 1 hour.
 - Stimulate the cells with LPS (1 μg/mL) for 24 hours.
 - Collect the cell culture supernatant.
 - Mix the supernatant with the Griess reagents according to the manufacturer's instructions.
 - Measure the absorbance at 540 nm.
 - Determine the concentration of nitrite as an indicator of NO production.



Antioxidant Activity Assessment

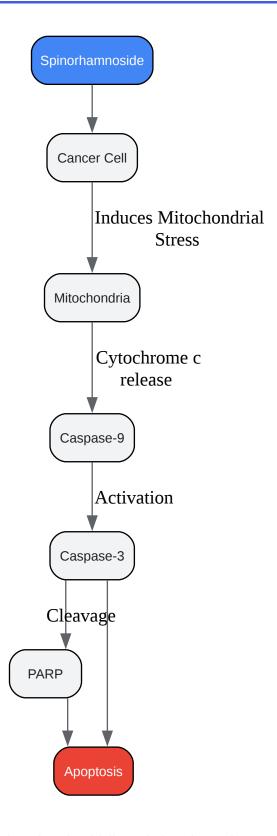
a) DPPH Radical Scavenging Assay

This is a cell-free assay to evaluate the direct antioxidant capacity of **Spinorhamnoside**.

- Materials:
 - Spinorhamnoside
 - DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
 - Methanol
 - Ascorbic acid (positive control)
- Protocol:
 - Prepare various concentrations of **Spinorhamnoside** and ascorbic acid in methanol.
 - Add the test solutions to the DPPH solution in a 96-well plate.
 - Incubate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm.
 - Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Visualizations

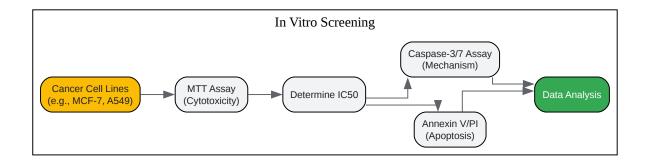


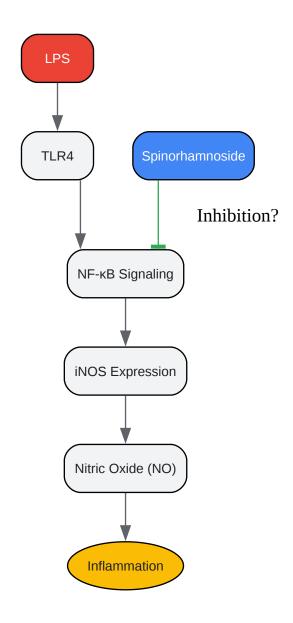


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Caption: Hypothesized intrinsic apoptosis pathway induced by **Spinorhamnoside**.







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